molecular formula C12H18BNO4S B10797516 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide

Cat. No.: B10797516
M. Wt: 283.16 g/mol
InChI Key: LNCWDOHRBSGHDP-UHFFFAOYSA-N
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Description

OSM-S-487 is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is part of a series of compounds being investigated for their potential use in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-487 involves several steps, starting with the preparation of the azide intermediate, which is then reduced to give the amine. This strategy has been detailed in various experiments, including catalytic hydrogenation and borohydride reduction . The reduction of the azide can be challenging, with low yields and difficulties in isolating the product from a complex mixture of by-products. The hydrolysis of the intermediate iminophosphorane using acidic conditions has been found to produce pure amine product .

Industrial Production Methods: Industrial production methods for OSM-S-487 are still under development, with ongoing research focused on optimizing the synthetic routes and reaction conditions to improve yields and purity. The use of automated sample preparation systems, such as the ACQUITY UPLC, has been explored to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: OSM-S-487 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity with common reagents and conditions has been studied extensively.

Common Reagents and Conditions: Common reagents used in the reactions involving OSM-S-487 include catalytic hydrogenation agents, borohydride, and various acids for hydrolysis . The reaction conditions often involve elevated temperatures and specific solvents to achieve the desired transformations.

Major Products Formed: The major products formed from the reactions of OSM-S-487 depend on the specific reaction conditions and reagents used. For example, the reduction of the azide intermediate produces the amine product, while hydrolysis of the iminophosphorane yields pure amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of OSM-S-487 involves its interaction with specific molecular targets and pathways. For example, it inhibits Plasmodium falciparum asparagine tRNA synthetase by forming a covalent adduct with the enzyme, thereby blocking its activity . This reaction hijacking mechanism is unique to the compound and contributes to its effectiveness as an antimalarial agent.

Comparison with Similar Compounds

OSM-S-487 can be compared with other similar compounds, such as OSM-S-106, which also targets Plasmodium falciparum enzymes . The uniqueness of OSM-S-487 lies in its specific mechanism of action and its ability to form covalent adducts with its target enzyme.

Conclusion

OSM-S-487 is a compound with significant potential in various scientific fields. Its unique properties, synthetic routes, and mechanism of action make it a valuable subject of study. Ongoing research continues to explore its applications and optimize its production methods, paving the way for its use in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C12H18BNO4S

Molecular Weight

283.16 g/mol

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H18BNO4S/c1-11(2)12(3,4)18-13(17-11)9-7-5-6-8-10(9)19(14,15)16/h5-8H,1-4H3,(H2,14,15,16)

InChI Key

LNCWDOHRBSGHDP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)N

Origin of Product

United States

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